molecular formula C22H16N2O6 B14917951 N,N'-Ethylenebis(3-coumarincarboxamide)

N,N'-Ethylenebis(3-coumarincarboxamide)

Cat. No.: B14917951
M. Wt: 404.4 g/mol
InChI Key: UEHSTGDQZXUEEQ-UHFFFAOYSA-N
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Description

N,N’-1,2-Ethanediylbis(2-oxo-2H-chromene-3-carboxamide) is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,2-Ethanediylbis(2-oxo-2H-chromene-3-carboxamide) typically involves the reaction of 3-carboxycoumarin derivatives with ethylenediamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,2-Ethanediylbis(2-oxo-2H-chromene-3-carboxamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N,N’-1,2-Ethanediylbis(2-oxo-2H-chromene-3-carboxamide) involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-1,2-Ethanediylbis(2-oxo-2H-chromene-3-carboxamide) is unique due to its specific structure, which allows it to interact with multiple molecular targets. Its dual functionality as both an enzyme inhibitor and a potential anticancer agent sets it apart from other coumarin derivatives.

Properties

Molecular Formula

C22H16N2O6

Molecular Weight

404.4 g/mol

IUPAC Name

2-oxo-N-[2-[(2-oxochromene-3-carbonyl)amino]ethyl]chromene-3-carboxamide

InChI

InChI=1S/C22H16N2O6/c25-19(15-11-13-5-1-3-7-17(13)29-21(15)27)23-9-10-24-20(26)16-12-14-6-2-4-8-18(14)30-22(16)28/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26)

InChI Key

UEHSTGDQZXUEEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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